Structural and Chemical Differentiation: Pentafluorobenzenesulfonamide Warhead vs. SI-109-Based Degraders
PROTAC STAT3 degrader-3 (S3D1) utilizes a pentafluorobenzenesulfonamide-derived STAT3 ligand (HY-163526) conjugated via a PEG linker to a cereblon ligand (pomalidomide analog) [1]. In contrast, the well-characterized degrader SD-36 employs an SI-109-based STAT3 warhead derived from a distinct chemical series [2]. This structural divergence is notable because the STAT3 ligand dictates SH2 domain binding affinity and, consequently, the efficiency of ternary complex formation. While direct DC50 values for S3D1 are not publicly disclosed in peer-reviewed literature, the patent describes concentration-dependent STAT3 degradation in H1299 and HepG2 cells, with observable effects at concentrations ranging from 0.1 μM to 10 μM [3]. SD-36, by comparison, achieves a DC50 of 0.06 μM (60 nM) in Molm-16 cells [4]. The molecular weight of S3D1 (780.68 g/mol) is substantially lower than that of SD-36 (1158.15 g/mol), which may influence cell permeability and solubility profiles .
| Evidence Dimension | STAT3 ligand warhead type and molecular weight |
|---|---|
| Target Compound Data | Pentafluorobenzenesulfonamide derivative; MW = 780.68 g/mol |
| Comparator Or Baseline | SD-36: SI-109-based warhead; MW = 1158.15 g/mol |
| Quantified Difference | MW difference: 377.47 g/mol (S3D1 is 32.6% smaller) |
| Conditions | Structural analysis by vendor specifications and published patent [1] |
Why This Matters
A smaller molecular weight may enhance passive permeability and reduce formulation complexity for cell-based assays, making S3D1 a practical alternative when molecular size is a critical experimental variable.
- [1] MedChemExpress. PROTAC STAT3 degrader-3 (S3D1) Product Datasheet. Cat. No. HY-163502. View Source
- [2] Zhou H, Bai L, Xu R, et al. Structure-Based Discovery of SD-36 as a Potent, Selective, and Efficacious PROTAC Degrader of STAT3 Protein. J Med Chem. 2019;62(24):11280-11300. View Source
- [3] Wang K, et al. STAT3 inhibitor, PROTAC molecule, and preparation methods and applications thereof. CN Patent CN117720443A, 2024-03-19. View Source
- [4] Zhou H, Bai L, Xu R, et al. J Med Chem. 2019;62(24):11280-11300. Table 1: SD-36 DC50 = 0.06 μM in Molm-16 cells. View Source
